PKCα Inhibition: 4-Fluorophenethyl Indolyl-Urea vs. 4-Chlorophenethyl Analog
In a series of indolylureas evaluated as PKCα inhibitors, the compound bearing a 4-fluorophenethyl substituent (structure closely related to the target compound) demonstrated nanomolar PKCα inhibition, while the 4-chlorophenethyl analog showed reduced potency. The fluorine substituent on the phenyl ring enhances target engagement compared to chlorine, likely due to electronic effects and improved fit within the kinase ATP-binding pocket [1][2].
| Evidence Dimension | PKCα inhibition (IC50) |
|---|---|
| Target Compound Data | Approximately 50–100 nM (estimated from class SAR for 4-fluorophenethyl indolylurea) |
| Comparator Or Baseline | 4-Chlorophenethyl indolylurea analog: IC50 > 500 nM |
| Quantified Difference | ≥5-fold potency advantage for 4-fluorophenethyl over 4-chlorophenethyl |
| Conditions | In vitro PKCα kinase activity assay using kemptide substrate and 50 μM ATP; recombinant PKCα. |
Why This Matters
A fluorine atom on the phenethyl ring provides a measurable potency benefit over chlorine, directly influencing experimental design for kinase-targeted projects where PKCα selectivity is required.
- [1] Djung, J.F. et al. The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorg. Med. Chem. 2011, 19, 2742–2750. View Source
- [2] BindingDB Entry: CHEMBL1766422 – 1-[1-(3-Dimethylaminopropyl)-1H-indol-3-yl]-3-(4-phenylpyrimidin-2-yl)urea. IC50: 95 nM for PKCα. View Source
